An In-depth Technical Guide to the Structure of Tetranor-Misoprostol
An In-depth Technical Guide to the Structure of Tetranor-Misoprostol
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Chemical Structure and Identification
Tetranor-Misoprostol is the de-esterified and subsequently chain-shortened metabolite of Misoprostol.[1][2] Its chemical identity is defined by the following identifiers:
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IUPAC Name : 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid[3]
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Synonyms : 2,3,4,5-Tetranor-misoprostol Acid[3]
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SMILES String : CCCCC(C)(O)C/C=C/--INVALID-LINK----INVALID-LINK--CC1=O[1]
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InChI Key : YFJARCYAVNJENL-UJBVHABQSA-N[1]
The structure consists of a cyclopentanone (B42830) ring with two side chains, characteristic of prostanoids. The "tetranor" designation indicates the removal of four carbon atoms from the parent prostaglandin structure through metabolic processes.
Physicochemical Properties
The following table summarizes the key quantitative data for tetranor-Misoprostol.
| Property | Value | Source(s) |
| Molecular Weight | 312.4 g/mol | [1][3][4] |
| Purity | ≥95% | [1][4][5] |
| Formulation | A solution in acetonitrile | [1][4][5] |
| Solubility | DMF: 100 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | -80°C | [1][5] |
| Stability | ≥ 2 years at -80°C | [1] |
Metabolic Pathway of Misoprostol to Tetranor-Misoprostol
Tetranor-Misoprostol is a metabolite of Misoprostol, formed through a series of metabolic reactions.[1][5][6][7] The initial and rapid step is the de-esterification of Misoprostol to its active form, Misoprostol free acid.[8][9] This is followed by further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of the more polar tetranor-Misoprostol.[2][8] This metabolic conversion has been observed in various species, including rats, dogs, and monkeys.[1][5][6][7]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of tetranor-Misoprostol are not extensively available in the public domain. The information presented in this guide is primarily sourced from chemical supplier datasheets and drug databases. These sources confirm that tetranor-Misoprostol is commercially available as a research chemical with a purity of ≥95%.[1][4][5] The characterization of this compound for commercial purposes typically involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. However, specific instrumental parameters and detailed methodologies are proprietary to the manufacturers.
Conclusion
Tetranor-Misoprostol is a key metabolite in the biotransformation of Misoprostol. Its structure is characterized by a shortened carboxylic acid side chain, which increases its polarity. Understanding the structure and metabolic fate of Misoprostol is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. While detailed experimental protocols for its characterization are not widely published, its availability as a certified reference material facilitates further research into its biological activity and analytical detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tetranor-Misoprostol - Cayman Chemical [bioscience.co.uk]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. tetranor-Misoprostol - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 7. tetranor-Misoprostol, 50ΜG | Labscoop [labscoop.com]
- 8. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
